molecular formula C12H7F3OS B2657080 2-[3-(Trifluoromethyl)benzoyl]thiophene CAS No. 816418-49-2

2-[3-(Trifluoromethyl)benzoyl]thiophene

Cat. No.: B2657080
CAS No.: 816418-49-2
M. Wt: 256.24
InChI Key: HZSMAMMINJXQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(Trifluoromethyl)benzoyl]thiophene” is a chemical compound. It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a trifluoromethyl group (-CF3) and a benzoyl group (-C6H5CO-), both attached to the thiophene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name and the structures of related compounds. It likely contains a thiophene ring with a benzoyl group and a trifluoromethyl group attached. The exact positions of these groups on the thiophene ring can be inferred from the name of the compound .

Scientific Research Applications

Domino Reactions with 2-Fluoro-3-trifluoromethylfurans and -thiophenes

2-Fluoro-3-trifluoromethylthiophenes are utilized in domino reactions, where the single fluorine atom can be replaced by various nucleophiles. These reactions have been integrated into domino reactions due to the susceptibility of certain products to undergo [1,3]- and [1,5]-benzyl group migrations under mild conditions, indicating its potential for creating complex organic molecules with specific functional groups (Burger et al., 2001).

General Route to 3-((Trifluoromethyl)thio)benzofurans and Benzothiophenes

A general and facile route to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been reported, highlighting the broad functional group tolerance and smooth reaction process, which underscores its adaptability in creating compounds for further applications in medicinal and material chemistry (Sheng et al., 2014).

Synthesis of Benzo[b]thiophenes with Selective Estrogen Receptor Modulators

The importance of benzo[b]thiophene derivatives, particularly as selective estrogen receptor modulators, is highlighted through methods involving intramolecular cyclization and aromatic nucleophilic substitution reactions. This showcases the compound's significance in synthesizing biologically active molecules (David et al., 2005).

Fused Tris(thienothiophene)-Based Electron Acceptor for Solar Cells

The design and synthesis of a fused tris(thienothiophene)-based electron acceptor for organic solar cells demonstrate the compound's utility in enhancing solar cell performance. The strong near-infrared absorption and high electron mobility highlight its potential in improving the efficiency of solar energy conversion (Li et al., 2018).

Regioselective Oxidative Coupling Reactions

The compound's utility in facilitating regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids underlines its versatility in synthesizing complex organic molecules, offering a pathway for creating compounds with specific functionalities (Schnapperelle et al., 2011).

Properties

IUPAC Name

thiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)9-4-1-3-8(7-9)11(16)10-5-2-6-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSMAMMINJXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.